3-bromo-N'-(4-fluorophenyl)sulfonylbenzohydrazide
Overview
Description
3-bromo-N’-(4-fluorophenyl)sulfonylbenzohydrazide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological applications, including antibacterial, antitumor, and antiviral activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-(4-fluorophenyl)sulfonylbenzohydrazide typically involves the amidation reaction. The process begins with the reaction of 3-bromobenzenesulfonyl chloride with 4-fluorophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for 3-bromo-N’-(4-fluorophenyl)sulfonylbenzohydrazide are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-(4-fluorophenyl)sulfonylbenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can be involved in redox reactions, leading to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonyl group.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the sulfonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
3-bromo-N’-(4-fluorophenyl)sulfonylbenzohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-bromo-N’-(4-fluorophenyl)sulfonylbenzohydrazide is primarily attributed to its sulfonamide moiety. Sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial cell growth and replication. Additionally, the compound’s unique structure allows it to interact with various molecular targets and pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound is structurally similar but lacks the hydrazide moiety.
4-fluorophenylsulfonylhydrazide: This compound contains the sulfonylhydrazide group but lacks the bromine atom and the benzene ring.
Uniqueness
3-bromo-N’-(4-fluorophenyl)sulfonylbenzohydrazide is unique due to the presence of both the bromine atom and the sulfonylbenzohydrazide moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds mentioned above .
Properties
IUPAC Name |
3-bromo-N'-(4-fluorophenyl)sulfonylbenzohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O3S/c14-10-3-1-2-9(8-10)13(18)16-17-21(19,20)12-6-4-11(15)5-7-12/h1-8,17H,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHLULZEGGINFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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